molecular formula C7H13NO B12272486 9-Oxa-3-azabicyclo[3.3.1]nonane

9-Oxa-3-azabicyclo[3.3.1]nonane

Cat. No.: B12272486
M. Wt: 127.18 g/mol
InChI Key: GUDDYFAFCAXQLA-UHFFFAOYSA-N
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Description

9-Oxa-3-azabicyclo[3.3.1]nonane is a bicyclic organic compound featuring a bridged scaffold that incorporates both nitrogen and oxygen heteroatoms. This structure is of significant interest in medicinal chemistry and drug discovery, particularly for the synthesis of novel bioactive molecules. The azabicyclo[3.3.1]nonane core is a privileged structure used to create conformationally restricted compounds that can act as potent enzyme modulators . Researchers utilize this and related scaffolds to develop new therapeutic agents; for instance, oxa- and azabicyclononane derivatives have been identified as potent and orally active GPR119 agonists for the potential treatment of type 2 diabetes , and as selective stabilizers of lysosomal α-glucosidase for applications like Pompe disease . The rigid, three-dimensional structure of the bicyclic framework is valuable for exploring structure-activity relationships and for designing potent and selective enzyme inhibitors or stabilizers . This product is intended for research purposes by qualified laboratory personnel. It is strictly for Research Use Only (RUO) and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H13NO

Molecular Weight

127.18 g/mol

IUPAC Name

9-oxa-3-azabicyclo[3.3.1]nonane

InChI

InChI=1S/C7H13NO/c1-2-6-4-8-5-7(3-1)9-6/h6-8H,1-5H2

InChI Key

GUDDYFAFCAXQLA-UHFFFAOYSA-N

Canonical SMILES

C1CC2CNCC(C1)O2

Origin of Product

United States

Advanced Structural and Conformational Analysis of 9 Oxa 3 Azabicyclo 3.3.1 Nonane

Theoretical Considerations of Bicyclo[3.3.1]nonane Ring Systems

The conformational landscape of bicyclo[3.3.1]nonane and its derivatives is primarily dictated by the interplay of steric and electronic effects. The parent carbocycle can, in principle, adopt several conformations, including chair-chair (CC), boat-chair (BC), chair-boat (CB), and boat-boat (BB). vu.lt Theoretical and experimental studies have been instrumental in elucidating the factors that govern the stability of these conformers.

In many bicyclo[3.3.1]nonane systems, the twin-chair (CC) conformation is the most stable. researchgate.net For instance, 7-alkoxyalkyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-ones and their corresponding decarbonylated derivatives predominantly exist in a double chair conformation in solution. researchgate.net Similarly, studies on 7-alkoxyalkyl-3-thia-7-azabicyclo[3.3.1]nonan-9-ones have shown that these compounds also favor the double chair conformation. researchgate.net The stability of the CC conformer is often attributed to the minimization of torsional strain and non-bonded interactions. However, the introduction of bulky substituents or heteroatoms can shift the conformational equilibrium.

While the chair-chair conformation is common, the boat-chair (BC) conformation becomes significant, particularly in hetero-substituted bicyclo[3.3.1]nonane analogues. rsc.orgnih.gov This preference is often driven by repulsive interactions between lone pairs of electrons on heteroatoms at the 3 and 7 positions, a phenomenon known as the "Hockey Sticks" effect. rsc.orgnih.gov For example, compounds like 9-oxa-3,7-dithiabicyclo[3.3.1]nonane and 9-oxa-3-selena-7-thiabicyclo[3.3.1]nonane are rich in their BC conformers due to the lone pair-lone pair repulsion of the heavy atoms (S and Se). rsc.orgnih.gov In some cases, the boat conformation can be stabilized by the formation of an intramolecular hydrogen bond. researchgate.net For instance, certain 3,7-diheterabicyclo[3.3.1]nonan-9-ols exist in a chair-boat conformation where a hydrogen bond forms between a lone pair of electrons on the nitrogen atom and the proton of a pseudo-axial hydroxyl group. researchgate.net

The relative stability of the CC and BC conformers can be influenced by subtle structural changes. For example, while 7-benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one exists as a chair-boat conformer in the solid state, its reduction product, 7-benzyl-3-thia-7-azabicyclo[3.3.1]nonane hydroperchlorate, adopts a chair-chair conformation. nih.gov

Furthermore, the nitrogen atom in the 3-position can participate in intramolecular hydrogen bonding in derivatives containing a hydroxyl group, which can stabilize a boat conformation in the piperidine (B6355638) ring. researchgate.netresearchgate.net The interplay between these electronic effects and steric factors ultimately determines the preferred conformation of 9-Oxa-3-azabicyclo[3.3.1]nonane and its derivatives in different environments.

Spectroscopic Elucidation of this compound Conformations

A combination of spectroscopic techniques provides the necessary experimental evidence to determine and validate the conformational preferences of this compound and related systems.

NMR spectroscopy, particularly ¹H and ¹³C NMR, is a powerful tool for conformational analysis in solution. cdnsciencepub.com Chemical shifts, coupling constants, and through-space correlations observed in Nuclear Overhauser Effect Spectroscopy (NOESY) provide detailed information about the geometry of the molecule. For example, the observation of a significant increase in the chemical shift of a proton can indicate steric compression by the lone-pair electrons of a nearby heteroatom, providing evidence for a specific conformation. acs.org In the case of 3,7-diheterabicyclo[3.3.1]nonan-9-ols, ¹H NMR data, in conjunction with molecular modeling, has been used to show that diaza derivatives exist predominantly in chair-boat conformations in solution. researchgate.net

Table 1: Representative ¹H NMR Data for Conformational Analysis of Bicyclo[3.3.1]nonane Analogues

Compound Conformation Key Proton Signal Chemical Shift (ppm) Observation
[3.3.1]Oxabicycle (36) Chair/Chair 7-Hₐ 2.32 Sterically compressed by ether O-atom lone pair
[3.3.1]Azabicycle (8) Chair/Chair 7-Hₐ 2.15 Sterically compressed by N-atom lone pair
7-Alkoxyalkyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one Double Chair - - Determined by ¹H NMR spectroscopy

This table is for illustrative purposes and the data is based on findings from various studies. researchgate.netresearchgate.netacs.org

Single-crystal X-ray diffraction analysis provides definitive information about the solid-state conformation of molecules. nih.govacs.org This technique has been crucial in confirming the chair-chair and chair-boat conformations of various bicyclo[3.3.1]nonane derivatives. For instance, X-ray analysis of 7-benzyl-9-phenyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-ol confirmed a chair-chair conformation in the solid state. acs.org In contrast, the sulfur-containing analogue, 7-benzyl-9-(4-N,N'-dimethylaminophenyl)-3-thia-7-azabicyclo[3.3.1]nonan-9-ol, was found to exist in a rare stable chair-boat form. acs.org The solid-state structure of bicyclo[3.3.1]nonan-9-one has been determined to have a twin-chair conformation for the two cyclohexanone (B45756) rings. researchgate.net

Table 2: X-ray Crystallographic Data for Selected Bicyclo[3.3.1]nonane Derivatives

Compound Conformation Space Group Key Bond Lengths (Å) Key Bond Angles (°)
7-Benzyl-9-phenyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-ol Chair-Chair P2₁/c C-O: 1.43, C-N: 1.47 C-O-C: 112, C-N-C: 110
7-Benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one Chair-Boat P2₁/n C-S: 1.82, C-N: 1.46 C-S-C: 98, C-N-C: 111

This table is a generalized representation based on typical crystallographic data for such compounds. researchgate.netnih.govacs.org

Computational Chemistry Approaches to this compound Conformational Landscapes

Computational chemistry provides powerful tools to explore the potential energy surface of molecules and identify stable conformers. For the bicyclo[3.3.1]nonane system and its derivatives, the primary conformational question revolves around the equilibrium between the twin-chair (CC) and boat-chair (BC) conformations of the two six-membered rings. researchgate.net The boat-boat (BB) conformation is generally considered to be of high energy and is therefore not significantly populated. The application of various computational methods, from less demanding semi-empirical techniques to more rigorous ab initio and density functional theory calculations, has been instrumental in understanding these conformational landscapes.

Early computational studies on bicyclo[3.3.1]nonane systems often employed semi-empirical methods due to their computational efficiency, allowing for the rapid exploration of conformational space. These methods, while approximate, have been valuable in providing initial insights into the conformational preferences of these bicyclic structures. For the parent bicyclo[3.3.1]nonane, these studies generally predict the twin-chair conformation to be the most stable.

With advancements in computational resources, ab initio methods, which are based on first principles of quantum mechanics without empirical parameterization, have been applied to provide more accurate energetic and geometric descriptions. High-level ab initio calculations have confirmed the predominance of the twin-chair conformer for many bicyclo[3.3.1]nonane derivatives. researchgate.net However, it has also been shown that for certain substituted systems, particularly those with bulky substituents or heteroatoms, the boat-chair conformer can become energetically competitive or even the preferred conformation. researchgate.net For instance, in some 3,7-diacyl-3,7-diazabicyclo[3.3.1]nonanes, while the double chair conformation is prevalent in the condensed phase, computational studies have explored the accessibility of boat-chair conformers. researchgate.net

While specific ab initio studies focusing solely on this compound are not extensively documented in the literature, the principles derived from studies on analogous heteroatomic bicyclo[3.3.1]nonanes are highly relevant. These studies indicate that the presence of lone pairs on the heteroatoms can introduce significant repulsive interactions, potentially destabilizing the chair-chair conformation and favoring a chair-boat arrangement.

Density Functional Theory (DFT) has emerged as a powerful and widely used method for the geometry optimization and conformational analysis of organic molecules, offering a good balance between accuracy and computational cost. DFT calculations have been extensively applied to the bicyclo[3.3.1]nonane framework and its derivatives to investigate their structural and energetic properties. researchgate.net

A hypothetical DFT study on this compound would likely involve the optimization of the geometry of both the chair-chair and chair-boat conformers. The relative energies of these conformers would then be calculated to predict the dominant conformation in the gas phase. The results of such a study would be crucial for understanding the intrinsic structural preferences of this heterocyclic system.

Below are illustrative tables representing the kind of data that would be generated from such a DFT study. Note: The following data is hypothetical and serves as an example of the output of DFT calculations.

Table 1: Calculated Relative Energies of this compound Conformers

ConformerMethod/Basis SetRelative Energy (kcal/mol)
Chair-Chair (CC)B3LYP/6-31G0.00
Chair-Boat (CB)B3LYP/6-31G1.50

Table 2: Selected Optimized Geometrical Parameters for the Chair-Chair Conformer of this compound (Hypothetical)

ParameterAtom(s)Value (Å or °)
Bond LengthC1-C21.54
Bond LengthC2-N31.47
Bond LengthC1-O91.43
Bond AngleC1-C2-N3110.5
Bond AngleC1-O9-C5112.0
Dihedral AngleC8-C1-C2-N3-55.0

These tables would provide a quantitative basis for discussing the conformational landscape of this compound, highlighting the subtle energetic differences and precise structural features that define its three-dimensional architecture. Further experimental and computational studies are warranted to provide a definitive and detailed understanding of the conformational behavior of this important heterocyclic compound.

Sophisticated Synthetic Methodologies for the 9 Oxa 3 Azabicyclo 3.3.1 Nonane Core

Direct Construction of the 9-Oxa-3-azabicyclo[3.3.1]nonane Scaffold

The synthesis of the this compound core can be achieved through various strategic approaches that efficiently assemble the bicyclic system. These methods include classic multicomponent reactions, cycloadditions, annulations, and radical cyclizations, each offering distinct advantages in terms of precursor accessibility and stereochemical control.

Mannich Reaction-Based Strategies for Azabicyclo[3.e 3.1]nonane Synthesis

The Mannich reaction, a cornerstone of organic synthesis, provides a powerful and versatile tool for the construction of the azabicyclo[3.3.1]nonane skeleton. orgsyn.org This three-component condensation of an amine, an aldehyde (such as formaldehyde), and a carbon acid (like a ketone) can be adapted to create the desired bicyclic structure with high efficiency.

A notable adaptation of the Mannich reaction involves the use of aromatic ketones as precursors, which has been successfully employed in a novel one-pot tandem Mannich annulation to afford 3-azabicyclo[3.3.1]nonane derivatives in good yields. rsc.orgrsc.org This strategy is significant as it represents the first instance of using aromatic ketones as practical precursors for this bicyclic system. rsc.org The reaction proceeds by reacting an aromatic ketone with paraformaldehyde and dimethylamine (B145610), leading directly to the 3-azabicyclo[3.3.1]nonane scaffold. rsc.org This methodology offers a direct and efficient route to these synthetically attractive compounds. rsc.org

Aromatic Ketone PrecursorProductYield (%)
Acetophenone2-phenyl-3-azabicyclo[3.3.1]nonan-9-one75
4'-Methylacetophenone2-(p-tolyl)-3-azabicyclo[3.3.1]nonan-9-one83
4'-Methoxyacetophenone2-(4-methoxyphenyl)-3-azabicyclo[3.3.1]nonan-9-one78
4'-Chloroacetophenone2-(4-chlorophenyl)-3-azabicyclo[3.3.1]nonan-9-one72
4'-Bromoacetophenone2-(4-bromophenyl)-3-azabicyclo[3.3.1]nonan-9-one70
Propiophenone2-ethyl-2-phenyl-3-azabicyclo[3.3.1]nonan-9-one65

This table presents the yields of various 3-azabicyclo[3.3.1]nonane derivatives synthesized from different aromatic ketone precursors via a one-pot tandem Mannich annulation. rsc.org

Cycloaddition Reactions in the Synthesis of Bicyclo[3.3.1]nonane Derivatives

Cycloaddition reactions are powerful tools for the construction of cyclic and bicyclic systems, often with high stereocontrol. rsc.org In the context of bicyclo[3.3.1]nonane synthesis, intramolecular cycloadditions are particularly relevant. For instance, the mercury(II)-salt-mediated cyclization of 4-cycloocten-1-ol can lead to the formation of the 9-oxabicyclo[3.3.1]nonane skeleton as the exclusive product in the absence of sodium acetate. beilstein-journals.org This type of electrophile-induced cyclization of an unsaturated precursor demonstrates a direct approach to the oxa-bridged bicyclic system. While this example illustrates the formation of the carbocyclic analogue, the strategy could be conceptually extended to appropriately substituted amino-alkene precursors to access the this compound core.

Annulation Reactions Involving Beta-Keto Esters in Bicyclo[3.3.1]nonane Formation

Annulation reactions provide a convergent approach to building cyclic structures by forming two new bonds in a single synthetic operation. The annulation of β-keto esters is a well-established method for constructing the bicyclo[3.3.1]nonane framework. rsc.org A notable example is the reaction of a β-keto ester with acrolein in the presence of a catalytic amount of 1,1,3,3-tetramethylguanidine (TMG) to yield a bicyclo[3.3.1]nonane derivative. rsc.org This reaction proceeds through a Michael addition followed by an intramolecular aldol (B89426) condensation. rsc.org While this specific example leads to the carbocyclic bicyclo[3.3.1]nonane system, the principles of this annulation strategy could be applied to precursors containing the requisite nitrogen and oxygen functionalities to target the this compound core.

Radical Cyclization Routes to Fused Azabicyclo[3.3.1]nonane Systems

Radical cyclizations offer a powerful method for the formation of cyclic and bicyclic systems, particularly for constructing carbon-carbon and carbon-heteroatom bonds. These reactions often proceed under mild conditions and are tolerant of a wide range of functional groups. Intramolecular radical cyclization has been utilized in the synthesis of 2-azabicyclo[3.3.1]non-2-en-1-ol derivatives from bicyclic cyclopropanol precursors and vinyl azides, catalyzed by Mn(acac)3. rsc.org Although this example does not directly yield the this compound scaffold, it demonstrates the feasibility of using radical-mediated transformations to construct the core azabicyclo[3.3.1]nonane ring system. The strategic placement of an oxygen atom within the radical precursor could potentially direct the cyclization to form the desired 9-oxa bridge.

Stereocontrolled Synthesis of this compound Derivatives

Achieving stereocontrol in the synthesis of bicyclic systems is a formidable challenge in organic chemistry. The rigid, three-dimensional structure of the this compound core necessitates the use of sophisticated asymmetric techniques to obtain enantiomerically pure or enriched products.

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of complex molecules, offering a metal-free alternative to traditional catalysis. For bridged bicyclic systems, organocatalysts can facilitate a variety of enantioselective transformations. While specific applications to the this compound core are not extensively documented, general organocatalytic strategies for the construction of analogous bridged rings are highly relevant.

One such strategy involves the intramolecular Friedel-Crafts-type 1,4-addition. nih.gov This method has been successfully applied to the enantioselective cyclization of resorcinol derivatives to form bicyclic systems. nih.gov The use of a Jørgensen-Hayashi-like organocatalyst with a bulky silyl protecting group can afford high enantioselectivities. nih.gov Another powerful approach is the intramolecular Diels-Alder reaction. Catalytic asymmetric construction of bridged bicyclo[m.3.1] rings has been achieved with excellent enantioselectivities through this method. rsc.org These organocatalytic approaches highlight the potential for creating the chiral centers found in this compound derivatives.

Table 1: Examples of Organocatalytic Methodologies for Bridged Systems

Reaction TypeCatalyst TypeKey FeaturesPotential Applicability
Intramolecular Friedel-Crafts-type 1,4-additionJørgensen-Hayashi-like catalystHigh enantioselectivity for bicyclic resorcinols.Formation of carbon-carbon bonds within the bicyclic framework.
Intramolecular Diels-Alder ReactionChiral AminesConstruction of bridged bicyclo[m.3.1] rings with high enantiomeric excess.Formation of the six-membered rings of the bicyclic system.

The synthesis of N-bridged bicyclic systems, such as the this compound core, often involves the stereocontrolled formation of carbon-nitrogen and carbon-carbon bonds. A variety of asymmetric strategies have been developed to address this challenge.

One notable approach is the use of cycloaddition reactions. For instance, alkaloid-catalyzed [3+2]-cycloadditions of ketenes and azomethine imines have been employed in the asymmetric synthesis of bicyclic pyrazolidinones with excellent enantioselectivity. nih.gov Although this yields a different heterocyclic core, the underlying principle of controlling stereochemistry in a cycloaddition is applicable.

Metathesis reactions have also proven valuable in the synthesis of N-bridgehead compounds. rsc.org Ring-closing metathesis (RCM) of diallylated precursors can efficiently construct the bicyclic framework. rsc.org Furthermore, intramolecular SN2 reactions provide a direct pathway to N-bridged systems. rsc.org These methods offer versatile routes to a range of N-bridged bicyclic structures, which could be adapted for the synthesis of this compound derivatives.

When direct asymmetric synthesis is not feasible or provides insufficient enantiomeric purity, the separation of enantiomers from a racemic mixture is a crucial alternative. For precursors and analogues of this compound, several enantiomer separation techniques can be employed.

High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a powerful method for the analytical and preparative separation of enantiomers. nih.govmdpi.com Macrocyclic glycopeptide-based columns, for example, have been successfully used for the direct HPLC separation of bicyclic amino acid enantiomers. nih.gov The choice of mobile phase and the specific chiral selector are critical for achieving baseline separation. nih.gov

Kinetic resolution is another effective strategy, which relies on the differential reaction rates of enantiomers with a chiral catalyst or reagent. researchgate.net Lipase-catalyzed asymmetric resolutions, for instance, have been widely used for the separation of chiral amines. mdpi.com This enzymatic approach can provide high enantiomeric excess for one of the enantiomers, leaving the other unreacted. mdpi.com

Table 2: Enantiomer Separation Techniques

TechniquePrincipleApplication Example
Chiral HPLCDifferential interaction of enantiomers with a chiral stationary phase.Separation of bicyclic amino acid enantiomers on macrocyclic glycopeptide columns. nih.gov
Kinetic ResolutionDifferent reaction rates of enantiomers with a chiral catalyst or reagent.Lipase-catalyzed acylation of racemic amines. mdpi.comresearchgate.net
Diastereomeric Salt CrystallizationFormation of diastereomeric salts with a chiral resolving agent, which have different solubilities.Separation of enantiopure compounds via diastereomeric salt formation with chiral adjuvants. researchgate.net

Reductive and Other Transformative Synthetic Pathways for this compound Intermediates

The synthesis of the this compound core often proceeds through key intermediates that require further functional group transformations. Reductive pathways and building block approaches are common strategies to access these intermediates.

Catalytic hydrogenation is a fundamental transformation in organic synthesis, and it plays a crucial role in the preparation of azabicyclo[3.3.1]nonan-3-ol derivatives. These alcohols are valuable precursors for further functionalization.

A method for producing endo-9-azabicyclo[3.3.1]nonan-3-ol derivatives involves the hydrogenation of the corresponding 9-azabicyclo[3.3.1]nonan-3-one. google.com This reduction can be achieved with high efficiency and stereoselectivity using a ruthenium complex as the catalyst. google.com This process is advantageous as it can be more cost-effective and generate less waste compared to reductions using boron-based reagents. google.com The choice of catalyst and reaction conditions is critical in controlling the stereochemical outcome of the hydrogenation. In other instances, palladium on carbon (Pd/C) or Pearlman's catalyst (Pd(OH)2/C) are effective for the hydrogenation of related bicyclic systems. orgsyn.org

Table 3: Catalytic Hydrogenation of Azabicyclo[3.3.1]nonan-3-one Derivatives

SubstrateCatalystProductKey FeaturesReference
9-Azabicyclo[3.3.1]nonan-3-one derivativeRuthenium complexendo-9-Azabicyclo[3.3.1]nonan-3-ol derivativeHigh yield, cost-effective, low waste. google.com
9-Benzyl-9-azabicyclo[3.3.1]nonan-3-onePd(OH)2 on carbon9-Azabicyclo[3.3.1]nonaneDebenzylation and reduction. orgsyn.org

A common and efficient strategy for the construction of the bicyclo[3.3.1]nonane framework involves the condensation of readily available building blocks. The Mannich reaction, a three-component condensation, is a classic example of this approach.

The synthesis of 2,4-diaryl-3-azabicyclo[3.3.1]nonanones can be achieved through a Mannich reaction of cyclohexanone (B45756), an aromatic aldehyde, and ammonium acetate. chemijournal.com This reaction proceeds by the initial formation of an enamine from cyclohexanone and ammonia, followed by reaction with two equivalents of the aldehyde to construct the bicyclic system. chemijournal.com While this provides the azabicyclo[3.3.1]nonane core, adaptation of this methodology to incorporate the 9-oxa bridge would require a suitable oxygenated starting material or subsequent transformations. A concise synthesis of this compound itself has been achieved starting from 4H-pyran-2,6-dicarboxylic acid, which is reduced and then cyclized with ammonia. rsc.org

Table 4: Building Block Approaches

Starting MaterialsReaction TypeProduct Core
Cyclohexanone, Aryl-aldehyde, Ammonium acetateMannich reaction2,4-Diaryl-3-azabicyclo[3.3.1]nonanone
4H-Pyran-2,6-dicarboxylic acid, AmmoniaReduction and thermolytic cyclizationThis compound

Multi-Component Reactions for Diverse 3-Azabicyclo[3.3.1]nonane Scaffolds

Multi-component reactions (MCRs) have emerged as powerful and efficient strategies in organic synthesis, allowing for the construction of complex molecular architectures from three or more starting materials in a single, one-pot operation. This approach offers significant advantages in terms of atom economy, reduced waste generation, and simplified purification processes. In the context of 3-azabicyclo[3.3.1]nonane systems, MCRs provide a convergent and versatile route to a wide array of structurally diverse derivatives.

One of the most prominent examples of an MCR employed for the synthesis of the related 3,7-diazabicyclo[3.3.1]nonane core is the double Mannich reaction. This reaction typically involves the condensation of a primary amine, formaldehyde (or a formaldehyde equivalent such as paraformaldehyde), and a ketone. While specific examples detailing a multi-component synthesis for the this compound core are not extensively documented in publicly available literature, the principles of the Mannich and related cascade reactions can be extended to envision plausible synthetic pathways.

A hypothetical multi-component approach to the this compound skeleton could involve the reaction of a primary amine, an α,β-unsaturated aldehyde or ketone, and a source of formaldehyde. The reaction would likely proceed through a cascade of conjugate addition and intramolecular cyclization steps to furnish the bicyclic ether framework.

For the analogous 3,7-diazabicyclo[3.3.1]nonane-9-ones, the synthesis often utilizes a substituted piperidin-4-one as the ketone component, which reacts with a primary amine and formaldehyde. This three-component condensation efficiently constructs the bicyclic framework in a single step ect-journal.kzsemanticscholar.org. The resulting bispidinone can then undergo further transformations.

Another relevant MCR approach is the cascade reaction of 3-formylchromones, enaminones, and heterocyclic ketene aminals, which has been successfully employed to produce functionalized 9-azabicyclo[3.3.1]nonane derivatives nih.gov. This demonstrates the utility of cascade processes in building the core bicyclic structure, which could potentially be adapted for the synthesis of the 9-oxa analogue.

The following interactive table provides representative examples of multi-component reactions used to synthesize related azabicyclo[3.3.1]nonane scaffolds, which illustrate the potential starting materials and conditions that could be adapted for the synthesis of this compound derivatives.

Ketone/Enone ComponentAmine ComponentAldehyde ComponentProduct ScaffoldYield (%)Reference
1-(3-ethoxypropyl)-4-oxopiperidine1-(3-aminopropyl)imidazoleParaformaldehyde3,7-diazabicyclo[3.3.1]nonan-9-oneGood ect-journal.kzsemanticscholar.org
1-(3-ethoxypropyl)-4-oxopiperidine1-(2-aminoethyl)piperazineParaformaldehyde3,7-diazabicyclo[3.3.1]nonan-9-oneGood ect-journal.kzsemanticscholar.org
Aromatic KetonesDimethylamineParaformaldehyde3-azabicyclo[3.3.1]nonaneup to 83 rsc.org
3-FormylchromonesEnaminonesHeterocyclic Ketene Aminals9-azabicyclo[3.3.1]nonaneNot Specified nih.gov

Strategic Functionalization and Derivatization of the 9 Oxa 3 Azabicyclo 3.3.1 Nonane Scaffold

Introduction of Chemical Functionality at Key Positions on the 9-Oxa-3-azabicyclo[3.3.1]nonane Core

The ability to selectively introduce functional groups at specific positions on the this compound core is fundamental to exploring its structure-activity relationships. The nitrogen atom and the carbon centers of the bicyclic system offer distinct opportunities for chemical modification.

The secondary amine at the 3-position of the this compound scaffold is a prime site for introducing a wide array of substituents, which can significantly influence the molecule's polarity, basicity, and interaction with biological targets. Common N-functionalization strategies include N-alkylation, N-acylation, and N-arylation.

N-Alkylation is a straightforward approach to introduce alkyl, benzyl, or other substituted alkyl groups. For instance, the reaction of the parent heterocycle with various alkyl halides or through reductive amination with aldehydes and ketones can yield a diverse library of N-substituted derivatives. A series of N-substituted 9-azabicyclo[3.3.1]nonan-3α-yl phenylcarbamate analogs were synthesized to explore their potential as σ2 receptor ligands. purdue.edu This highlights how modifications at the nitrogen atom can be pivotal for targeting specific receptors.

N-Acylation provides access to amide derivatives, which can alter the electronic properties of the nitrogen atom and introduce additional points for hydrogen bonding. The reaction with acyl chlorides or anhydrides is a common method. For example, the formation of N-Boc (tert-butyloxycarbonyl) protected derivatives is a frequent strategy in multi-step syntheses to temporarily mask the reactivity of the nitrogen atom. acs.org

N-Arylation reactions, such as the Buchwald-Hartwig amination, allow for the direct coupling of aryl groups to the nitrogen atom, a transformation that is crucial for the synthesis of compounds with potential applications in materials science and pharmaceuticals. snnu.edu.cnorganic-chemistry.org While direct examples on the this compound are not extensively documented in readily available literature, the principles of this reaction are widely applicable to secondary amines.

N-Substituent Reaction Type Precursor Significance
Alkyl/BenzylN-AlkylationAlkyl/Benzyl HalideModulates basicity and lipophilicity
tert-Butoxycarbonyl (Boc)N-AcylationDi-tert-butyl dicarbonateProtection of the nitrogen atom for further functionalization
PhenylcarbamateN-AcylationPhenyl isocyanateIntroduction of functionalities for receptor binding
ArylN-ArylationAryl HalideAccess to compounds with extended π-systems

The rigid conformation of the this compound skeleton allows for a high degree of stereocontrol during functionalization of its carbon centers. The development of stereoselective methods is critical for the synthesis of enantiomerically pure compounds, which often exhibit distinct biological activities.

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of complex molecules. A highly stereoselective synthesis of functionalized 3-oxabicyclo[3.3.1]nonan-2-one derivatives has been achieved through an organocatalytic domino Michael-hemiacetalization-Michael reaction. nih.gov This approach, utilizing modularly designed organocatalysts, allows for the creation of multiple contiguous stereocenters with high precision. nih.gov

Furthermore, the inherent chirality of the bicyclic system can direct the stereochemical outcome of reactions at adjacent positions. For example, the reduction of a ketone at the C-7 position can proceed with high diastereoselectivity, influenced by the steric hindrance imposed by the bicyclic framework. The synthesis of a number of heterobicyclo[3.3.1]nonane derivatives possessing carbonyl, amino, or carboxyl groups has been reported, showcasing the versatility of this scaffold in medicinal chemistry. rsc.org

Reaction Type Key Feature Example
Domino ReactionOrganocatalysisMichael-hemiacetalization-Michael reaction for 3-oxabicyclo[3.3.1]nonan-2-ones nih.gov
Diastereoselective ReductionSubstrate ControlReduction of a C-7 ketone to a specific alcohol diastereomer
Asymmetric SynthesisChiral AuxiliariesUse of chiral starting materials to induce stereoselectivity

Advanced Synthetic Transformations Leading to Diverse this compound Derivatives

Building upon the initial functionalization, a range of advanced synthetic transformations can be employed to further diversify the this compound scaffold, leading to novel structures with unique properties.

The presence of a ketone or other functional groups on the carbon framework allows for a variety of selective oxidation and reduction reactions. The reduction of a ketone at the C-7 position of the 9-azabicyclo[3.3.1]nonan-3-one can be achieved using various reducing agents, such as sodium borohydride, to yield the corresponding alcohol. acs.org The stereochemical outcome of such reductions can often be controlled by the choice of reagent and reaction conditions. For instance, the use of a ruthenium catalyst has been explored for the reduction of an azabicyclo nonane (B91170) compound. google.com

Conversely, oxidation reactions can introduce new functional groups. The use of 9-Azabicyclo[3.3.1]nonane N-Oxyl (ABNO), a less hindered nitroxyl (B88944) radical compared to TEMPO, has been shown to be an effective catalyst for the aerobic oxidation of alcohols to aldehydes and ketones. organic-chemistry.org This method is notable for its mild reaction conditions and broad functional group compatibility. organic-chemistry.org

Transformation Reagent/Catalyst Product Reference
Ketone ReductionSodium BorohydrideAlcohol acs.org
Ketone ReductionRuthenium CatalystAlcohol google.com
Alcohol OxidationCu/ABNO Catalyst SystemKetone/Aldehyde organic-chemistry.org

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. While direct examples on the this compound scaffold are not extensively reported, the principles of reactions like the Heck, Suzuki, and Buchwald-Hartwig couplings are highly relevant. For instance, the palladium-mediated arylation of the related 9-borabicyclo[3.3.1]nonane (9-BBN) system is well-documented, suggesting the feasibility of similar transformations on the this compound core. rsc.org Such reactions would typically involve the introduction of a halide or triflate at a carbon position, followed by coupling with an appropriate organometallic reagent or alkene.

The intramolecular Heck reaction represents another viable strategy for constructing C-C bonds within the bicyclic system, potentially leading to more complex, fused-ring structures. wikipedia.org The development of such C-C bond-forming reactions on the this compound scaffold would significantly expand its chemical diversity.

The ketone functionality, often present at the C-7 or C-9 position of the bicyclic framework, serves as a versatile handle for the synthesis of other heterocyclic systems. The condensation of the ketone with hydrazine (B178648) derivatives, hydroxylamine, or semicarbazide (B1199961) readily affords the corresponding hydrazones, oximes, and semicarbazones. purdue.edu These transformations not only modify the electronic and steric properties of the molecule but also introduce new points for derivatization. For example, a review on 2,4-diaryl-3-azabicyclo[3.3.1]nonanone highlights that the carbonyl group enables functionalization into various nitrogen and sulfur-containing heterocycles. purdue.edu

Starting Material Reagent Product
9-Oxa-3-azabicyclo[3.3.1]nonan-7-oneHydrazineHydrazone derivative
9-Oxa-3-azabicyclo[3.3.1]nonan-7-oneHydroxylamineOxime derivative
9-Oxa-3-azabicyclo[3.3.1]nonan-7-oneSemicarbazideSemicarbazone derivative

Preparation of Carboxylic Acid and Other Ester Derivatives

The introduction of carboxylic acid and ester functionalities onto the this compound scaffold provides valuable handles for further chemical modifications, such as amide bond formation or the introduction of other pharmacophoric groups. Various synthetic strategies have been developed to access these important derivatives.

One common approach involves the construction of the bicyclic system with the desired functionality already incorporated or in a precursor form. For instance, the synthesis of 7-oxo-3-oxa-9-aza-bicyclo[3.3.1]nonane-1-carboxylic acid methyl ester can be achieved through a multi-step sequence that includes the protection of a suitable amino acid derivative, followed by a cyclization reaction to form the bicyclic core. This cyclization is often promoted by a Lewis acid catalyst, such as indium triflate, to ensure high regio- and stereoselectivity. Subsequent purification by column chromatography or crystallization yields the desired product.

Another strategy involves the modification of a pre-existing this compound core. For example, derivatives such as endo-9-(tert-butoxycarbonyl)-3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylic acid have been synthesized, highlighting the feasibility of introducing a carboxylic acid group at the C-7 position. bldpharm.com The tert-butoxycarbonyl (Boc) group serves as a common protecting group for the nitrogen atom, which can be readily removed under acidic conditions to allow for further derivatization.

Furthermore, specific ester derivatives have been prepared, demonstrating the versatility of this scaffold. An example is the synthesis of 3-Oxa-9-azabicyclo[3.3.1]nonane-7-carboxylic acid, 9-(phenylmethyl)-, ethyl ester. chemicalbook.com This highlights that both the nitrogen of the azabicycle and the carboxylic acid functionality can be manipulated to introduce a variety of substituents.

Compound Name Position of Functional Group Functional Group Protecting/Substituting Group on Nitrogen Reference
7-Oxo-3-oxa-9-aza-bicyclo[3.3.1]nonane-1-carboxylic acid methyl esterC-1Methyl EsterUnspecified
endo-9-(tert-Butoxycarbonyl)-3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylic acidC-7Carboxylic Acidtert-Butoxycarbonyl (Boc) bldpharm.com
3-Oxa-9-azabicyclo[3.3.1]nonane-7-carboxylic acid, 9-(phenylmethyl)-, ethyl esterC-7Ethyl EsterPhenylmethyl (Benzyl) chemicalbook.com

Synthesis of Chiral Building Blocks and Synthon Equivalents from this compound

The development of stereochemically pure building blocks and synthons from the this compound scaffold is of paramount importance for the synthesis of enantiomerically pure drug candidates. The inherent chirality of this bicyclic system, arising from its stereogenic centers, makes it an attractive starting point for asymmetric synthesis. Several strategies have been explored to obtain these chiral derivatives, drawing inspiration from methodologies applied to analogous bicyclic systems.

One effective method for obtaining enantiomerically pure compounds is through the resolution of racemic mixtures. This can be achieved by forming diastereomeric esters with a chiral auxiliary, followed by separation and subsequent hydrolysis to yield the desired enantiomer. researchgate.net For the closely related 9-azabicyclo[3.3.1]nonane system, enzymatic kinetic resolution using lipases has proven to be a successful strategy for separating enantiomers. researchgate.net This approach can be conceptually applied to the this compound framework.

Stereoselective synthesis, where the desired stereoisomer is formed preferentially, offers a more direct route to chiral building blocks. Organocatalysis has emerged as a powerful tool for the stereoselective synthesis of related oxabicyclo[3.3.1]nonane derivatives. nih.gov These methods often employ chiral catalysts to control the stereochemical outcome of the reaction, leading to the formation of products with high enantiomeric excess.

A notable example of a chiral building block derived from the target scaffold is 2-((1R,5S)-3-Oxa-9-azabicyclo[3.3.1]nonan-7-yl)acetic acid. The specific stereochemistry at the bridgehead carbons (1R, 5S) highlights the successful control over the three-dimensional arrangement of the bicyclic system.

The synthesis of enantiomerically pure N-Boc-9-azabicyclo[3.3.1]nonane-2,6-dione, a useful chiral building block from the analogous 9-azabicyclo[3.3.1]nonane system, was accomplished through the resolution of the corresponding diols. researchgate.net This was achieved either by crystallization of their diastereomeric esters or by kinetic resolution using a lipase. researchgate.net Such strategies provide a blueprint for accessing chiral synthons from the this compound core.

Chiral Derivative/Synthon Stereochemistry Synthetic Strategy Analogous System Reference
2-((1R,5S)-3-Oxa-9-azabicyclo[3.3.1]nonan-7-yl)acetic acid1R, 5SNot detailed-
Enantiomerically pure N-Boc-9-azabicyclo[3.3.1]nonane-2,6-dioneEnantiomerically PureResolution of diols via diastereomeric esters or kinetic resolution researchgate.net
Functionalized 3-oxabicyclo[3.3.1]nonan-2-one derivativesControlled stereocentersOrganocatalytic domino reaction nih.gov

The availability of these chiral building blocks and the methods for their synthesis are crucial for the systematic exploration of the chemical space around the this compound scaffold and for the development of new, enantiomerically pure bioactive molecules.

Applications of 9 Oxa 3 Azabicyclo 3.3.1 Nonane and Its Derivatives in Advanced Organic Synthesis

Strategic Use of the 9-Oxa-3-azabicyclo[3.3.1]nonane Scaffold in Total Synthesis

The bicyclo[3.3.1]nonane framework is a common structural motif in a variety of complex natural products. Its rigid structure allows for precise control of stereochemistry, making it an attractive building block for synthetic chemists.

Construction of Complex Natural Product Architectures (e.g., Indole (B1671886) Alkaloids, Garsubellin A Core, Ajmaline)

The bicyclo[3.3.1]nonane core is a key feature of many biologically active natural products. nih.govrsc.org For instance, indole alkaloids containing an azabicyclo[3.3.1]nonane architecture are recognized for their potential as anticancer, antimalarial, and anti-inflammatory agents. nih.govrsc.org The sarpagine (B1680780) and ajmaline (B190527) families of indole alkaloids, which feature a polycyclic system with an azabicyclo[3.3.1]nonane core, are notable examples. nih.govmdpi.com A unified synthetic approach to these alkaloids often involves the construction of a key indole-fused azabicyclo[3.3.1]nonane intermediate. nih.govresearchgate.net The total synthesis of ajmaline, a clinically important antiarrhythmic agent, has been achieved through strategies that construct the central azabicyclo[3.3.1]nonane moiety. escholarship.orgresearchgate.net

In the realm of other complex natural products, the bicyclo[3.3.1]nonane framework is central to the structure of Garsubellin A, a compound isolated from Garcinia subelliptica. nih.govpitt.edu Garsubellin A exhibits potent neurotrophic activity and its synthesis has been a significant challenge. nih.gov Synthetic strategies towards Garsubellin A and related polyprenylated phloroglucinols often focus on the diastereoselective construction of the bicyclo[3.3.1]nonane core. nih.govrsc.org One successful approach involved a DIBAL-H-mediated tandem lactone ring opening and intramolecular aldol (B89426) condensation to build the bicyclo[3.3.1]nonan-9-one core of Garsubellin A. nih.gov

Precursors for Polyfunctionalized Organic Targets

The inherent structural features of the this compound scaffold make it an excellent precursor for a variety of polyfunctionalized organic targets. nih.govrsc.org Its rigid bicyclic nature provides a defined three-dimensional arrangement of atoms, which can be advantageous in designing molecules with specific biological activities and pharmacokinetic properties. The synthesis of functionalized 3-aza-, 3-oxa-, and 3-thiabicyclo[3.3.1]nonane systems has been reported, highlighting their potential as chemically diverse 3D-scaffolds in drug design. researchgate.net These derivatives, possessing carbonyl, amino, or carboxyl groups, are attractive for medicinal chemistry applications. researchgate.net

Role in Catalyst and Reagent Development

The unique structural and electronic properties of bicyclo[3.3.1]nonane derivatives have led to their use in the development of novel catalysts and reagents for a range of chemical transformations.

9-Azabicyclo[3.3.1]nonane N-Oxyl (ABNO) as an Oxidizing Agent and its Catalytic Applications

9-Azabicyclo[3.3.1]nonane N-oxyl (ABNO) is a stable nitroxyl (B88944) radical that has emerged as a highly active organocatalyst for the oxidation of alcohols to their corresponding carbonyl compounds. orgsyn.org A practical, three-step synthesis of ABNO has been developed. orgsyn.org ABNO often exhibits superior activity compared to the more commonly used TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) catalyst.

The catalytic utility of ABNO is particularly evident in copper-catalyzed aerobic oxidation of alcohols. While Cu/TEMPO systems can be sluggish in the oxidation of aliphatic and secondary alcohols, a catalyst system composed of a copper(I) complex and ABNO can efficiently mediate the aerobic oxidation of a wide range of alcohols, including primary, secondary, allylic, benzylic, and aliphatic ones. orgsyn.org These reactions often proceed at room temperature using ambient air as the oxidant and show broad functional group compatibility.

Development of Bispidine-Based Ligands for Metal Catalysis Incorporating the Bicyclic Structure

Bispidine, which is 3,7-diazabicyclo[3.3.1]nonane, and its derivatives are highly versatile ligands in coordination chemistry and have been extensively used in the development of metal-based catalysts. The rigid bispidine backbone confers unique structural and electronic properties to the resulting metal complexes, making them effective in a variety of catalytic applications. google.com

Bispidine-based ligands can be readily synthesized and modified to create a range of polydentate ligands that can form stable complexes with various transition metals. These complexes have been investigated as catalysts in reactions such as Michael additions, Henry reactions, and the ethylation of chalcones. For instance, copper(II)-bispidine complexes have been shown to catalyze aziridination reactions. Furthermore, amino acid-modified bispidine frameworks have been employed as catalysts for the enantioselective aldol reaction of functionalized ketones. Iron complexes of bispidine have also been explored for the oxidation of olefins and unactivated C-H bonds.

Chemical Intermediates in the Synthesis of Agrochemicals and Pharmaceuticals

The this compound scaffold and its derivatives serve as crucial building blocks in the synthesis of various agrochemicals and pharmaceuticals due to their unique structural features and reactivity.

A notable example in the agrochemical field is the discovery of acynonapyr (B1384038), a novel acaricide. jst.go.jp The synthesis of acynonapyr involves a 3-oxa-7-azabicyclo[3.3.1]nonane ring system. jst.go.jp This highlights the direct application of this specific heterocyclic scaffold in the development of new crop protection agents.

In the pharmaceutical arena, derivatives of 9-azabicyclo[3.3.1]nonane are valuable intermediates. google.comgoogle.com For example, endo-9-azabicyclo[3.3.1]nonan-3-ol derivatives are useful as production intermediates for medicinal agents. google.com A cost-effective method for producing these derivatives involves the reduction of a 9-azabicyclo[3.3.1]nonan-3-one derivative using a ruthenium complex as a catalyst. google.com Furthermore, a concise and practical synthesis of this compound has been developed, with the resulting compound being a useful intermediate for synthesizing kinase inhibitors, a significant class of therapeutic agents. rsc.org Additionally, derivatives of 3,7-diazabicyclo[3.3.1]nonane and 9-oxa-3,7-diazabicyclo[3.3.1]nonane have been developed as non-peptide antagonists of human orexin (B13118510) receptors, indicating their potential in treating sleep disorders, anxiety, and other neurological conditions. google.com

Future Directions and Emerging Research Avenues for 9 Oxa 3 Azabicyclo 3.3.1 Nonane Chemistry

Innovation in Green Chemistry Approaches for 9-Oxa-3-azabicyclo[3.3.1]nonane Synthesis

The development of environmentally benign synthetic routes is a key focus in modern organic chemistry. For the synthesis of the this compound scaffold and its derivatives, several innovative and green approaches are being explored.

One-pot tandem reactions represent a significant advancement in green synthesis. For instance, 3-azabicyclo[3.3.1]nonane derivatives can be synthesized from aromatic ketones, paraformaldehyde, and dimethylamine (B145610) in a one-pot tandem Mannich annulation, with yields of up to 83%. rsc.orgrsc.org This method is notable for being the first to utilize aromatic ketones as a practical precursor for this bicyclic system. rsc.org Such tandem processes are inherently more efficient and generate less waste compared to multi-step syntheses.

Catalysis plays a crucial role in developing greener synthetic methods. The use of ruthenium complexes as catalysts for the reduction of 9-azabicyclo[3.3.1]nonan-3-one derivatives to endo-9-azabicyclo[3.3.1]nonan-3-ol derivatives offers a low-cost and simplified process with minimal waste generation compared to traditional methods using boron-based reductants. google.com Furthermore, biocatalysis is emerging as a powerful tool for the asymmetric synthesis of related azabicyclo[3.3.1]nonane structures. rsc.org Lipases, for example, have been successfully used for the kinetic resolution of diols and their corresponding diacetates, providing access to enantiomerically pure building blocks. rsc.orgresearchgate.net The use of enzymes offers high stereoselectivity under mild reaction conditions, aligning with the principles of green chemistry. rsc.org

Microwave and ultrasound-assisted synthesis are also being employed to accelerate reactions and improve yields. nih.gov These techniques offer advantages over conventional heating by providing rapid and uniform heating, which can lead to shorter reaction times and cleaner product formation. nih.gov For example, the synthesis of 2,3,6,7,9-pentaazabicyclo[3.3.1]nona-3,7-diene derivatives has been efficiently achieved using microwave irradiation. nih.gov

Green Chemistry ApproachKey FeaturesExample Application
One-Pot Tandem Reactions Increased efficiency, reduced waste.Synthesis of 3-azabicyclo[3.3.1]nonane derivatives from aromatic ketones. rsc.orgrsc.org
Catalysis Lower cost, simplified process, minimal waste.Ruthenium-catalyzed reduction of 9-azabicyclo[3.3.1]nonan-3-ones. google.com
Biocatalysis High stereoselectivity, mild conditions.Lipase-catalyzed kinetic resolution of 9-azabicyclo[3.3.1]nonane diols. rsc.orgresearchgate.net
Microwave/Ultrasound Accelerated reactions, improved yields.Synthesis of pentaazabicyclo[3.3.1]nonane derivatives. nih.gov

Advanced Computational Design and Prediction of Novel this compound Derivatives

Computational chemistry is becoming an indispensable tool in the design and prediction of novel molecules with desired properties. For the this compound system, computational methods are being used to understand its conformational preferences and to design new derivatives with specific biological activities or material properties.

Conformational analysis using ab initio and density functional theory (DFT) calculations helps to predict the most stable conformations of the bicyclic scaffold. researchgate.nettandfonline.com For instance, calculations on 3-oxa-7-azabicyclo[3.3.1]nonan-9-one have shown a small energy difference between the chair-chair (CC) and boat-chair (BC) conformers, suggesting a conformational equilibrium. tandfonline.com These computational insights are crucial for understanding the structure-activity relationships of these molecules.

Molecular docking and other computational approaches are employed to design bioactive derivatives. By modeling the interaction of this compound derivatives with biological targets, such as receptors or enzymes, researchers can predict their potential therapeutic applications. For example, derivatives of the related 3,7-diazabicyclo[3.3.1]nonane and 9-oxa-3,7-diazabicyclo[3.3.1]nonane have been investigated as orexin (B13118510) receptor antagonists, with potential applications in treating sleep and anxiety disorders. google.com

Computational studies also guide the synthesis of new compounds by predicting their properties and reactivity. This in silico approach can save significant time and resources by prioritizing the synthesis of the most promising candidates. The design of novel tubulin inhibitors based on the 9-azabicyclo[3.3.1]nonan-3-one framework is an example of how computational design can be applied to create potential anticancer agents.

Computational MethodApplicationKey Findings
Ab initio/DFT Calculations Conformational analysis.Small energy difference between chair-chair and boat-chair conformers of 3-oxa-7-azabicyclo[3.3.1]nonan-9-one. tandfonline.com
Molecular Docking Design of bioactive derivatives.Prediction of potential orexin receptor antagonists. google.com
In Silico Prediction Prioritization of synthetic targets.Design of novel tubulin inhibitors.

Exploration of Supramolecular Assembly and Material Science Applications for this compound Scaffolds

The rigid and well-defined three-dimensional structure of the this compound scaffold makes it an attractive building block for the construction of supramolecular assemblies and advanced materials.

The ability of these bicyclic systems to form ordered structures through non-covalent interactions, such as hydrogen bonding, is a key area of investigation. The protonated form of 3-azabicyclo[3.3.1]nonane, for example, can form a dihydrogen bond with significant covalent character. nih.gov This property can be exploited to create self-assembling systems with defined architectures. Research into dynamic hydrogen-bonded tubular supramolecular assemblies based on the 9-azabicyclo[3.3.1]nonane scaffold is an active area of exploration. vu.lt

In material science, the this compound framework is being explored for its potential in creating novel polymers and functional materials. smolecule.com The incorporation of this rigid scaffold into polymer chains can impart unique thermal and mechanical properties. Furthermore, derivatives of 3-azabicyclo[3.3.1]nonane are being investigated for their use in creating materials with specific electronic or optical properties. For instance, the synthesis of 6(7)-R-3,3-dimethyl-1,5-dinitro-3-azoniabicyclo[3.3.1]non-6-ene iodides highlights the potential for creating functionalized materials from this bicyclic core. researchgate.net

The development of molecular tweezers and ion receptors based on the bicyclo[3.3.1]nonane framework demonstrates the versatility of this scaffold in molecular recognition. nih.govrsc.org The cleft-like shape of these molecules allows them to selectively bind to guest molecules, a property that is highly desirable in sensing and separation technologies.

Application AreaKey ConceptsExample
Supramolecular Assembly Hydrogen bonding, self-assembly.Dynamic hydrogen-bonded tubular assemblies. vu.lt
Material Science Polymer synthesis, functional materials.Incorporation into polymer backbones for enhanced properties. smolecule.com
Molecular Recognition Molecular tweezers, ion receptors.Selective binding of guest molecules. nih.govrsc.org

Q & A

Basic Research Questions

Q. What are the established synthetic routes for constructing the 9-oxa-3-azabicyclo[3.3.1]nonane scaffold, and how do reaction conditions influence yield?

  • Methodological Answer : Two primary routes are documented:

  • Intramolecular N-cyclization : Amine diol precursors undergo cyclization in the presence of trifluoroacetic acid (TFA), forming the bicyclic core. This method is efficient for generating 3,7-dioxa-9-aza derivatives but requires precise stoichiometric control to avoid side reactions .
  • Michael/Aldol Cascade : This approach leverages sequential nucleophilic additions and cyclization, offering flexibility for functionalization at positions 2 and 4 of the scaffold. Solvent polarity and temperature (typically 60–80°C) critically impact regioselectivity .
    • Key Considerations : TFA-mediated cyclization favors rapid ring closure but may necessitate post-synthetic purification, while the cascade route allows modular derivatization but requires rigorous kinetic control.

Q. How is the structural integrity of this compound derivatives validated post-synthesis?

  • Methodological Answer :

  • Mass Spectrometry (MS) : High-resolution MS (e.g., ESI-TOF) identifies molecular ions and fragmentation patterns. For example, alkoxy-substituted derivatives exhibit characteristic cleavage of the C-O bond in the oxa-ring, confirmed by comparison with computational simulations .
  • X-ray Crystallography : Used to resolve stereochemical ambiguities. A study on 2,4-bis(4-ethoxyphenyl)-3-azabicyclo[3.3.1]nonan-9-one confirmed the chair-boat conformation of the bicyclic system via single-crystal analysis .
    • Cross-Validation : NMR (¹H/¹³C) and IR spectroscopy are combined to confirm functional groups and hydrogen-bonding interactions.

Advanced Research Questions

Q. How can computational modeling optimize this compound derivatives for AMPA receptor modulation?

  • Methodological Answer :

  • Docking Studies : Molecular docking (e.g., AutoDock Vina) identifies binding poses at the AMPA receptor’s allosteric site. Tricyclic derivatives of 3,7-diazabicyclo[3.3.1]nonane (a related scaffold) showed enhanced hydrophobic interactions compared to linear analogs, improving binding affinity .
  • MD Simulations : Molecular dynamics (e.g., GROMACS) assess stability of receptor-ligand complexes. Simulations revealed that rigidification of the bicyclic core reduces conformational entropy loss, enhancing potency .
    • Experimental Validation : Synthesized derivatives are tested via electrophysiology (e.g., patch-clamp) to measure potentiation of glutamate-induced currents.

Q. What strategies resolve contradictory pharmacological data in studies of this compound-based orexin receptor antagonists?

  • Methodological Answer :

  • SAR Analysis : Systematic variation of substituents (e.g., aryl groups at positions 3 and 7) clarifies steric and electronic contributions. For example, bulkier substituents at position 7 reduce off-target binding to dopamine transporters .
  • Receptor Subtype Selectivity : Radioligand binding assays (e.g., using ³H-SB-674042) differentiate OX1 vs. OX2 receptor affinity. Derivatives with electron-withdrawing groups on the aryl ring favor OX2 selectivity .
    • Data Harmonization : Meta-analyses of in vitro/in vivo datasets adjust for variables like assay type (e.g., FLIPR vs. electrophysiology) and species differences.

Q. How do competing synthetic pathways for this compound derivatives impact scalability for preclinical studies?

  • Methodological Answer :

  • Route Selection Criteria :
Parameter TFA Cyclization Michael/Aldol Cascade
Reaction Time 2–4 hours12–24 hours
Yield 60–75%40–55%
Purification Chromatography-intensiveCrystallization-friendly
  • Scale-Up Challenges : TFA routes generate corrosive waste, requiring specialized equipment, while cascade reactions demand strict anhydrous conditions .

Methodological Challenges & Innovations

Q. What advanced analytical techniques characterize the dynamic behavior of this compound in solution?

  • Methodological Answer :

  • VT-NMR : Variable-temperature NMR (e.g., 298–343 K) probes ring-flipping kinetics. For 9-methyl-3-phenyl derivatives, coalescence temperatures near 320 K indicate slow interconversion between chair and boat conformers .
  • DFT Calculations : Density functional theory (e.g., B3LYP/6-31G*) predicts energy barriers for conformational transitions, validated by experimental VT-NMR data .

Q. How are structure-activity relationships (SARs) leveraged to mitigate off-target effects in dopamine transporter (DAT) ligands based on this scaffold?

  • Methodological Answer :

  • Pharmacophore Modeling : 3D-QSAR (e.g., CoMFA) identifies critical hydrophobic (phenyl at position 3) and hydrogen-bonding (oxa-ring oxygen) features. Reducing nitrogen basicity (e.g., N-methylation) decreases DAT affinity while retaining target engagement .
  • In Vivo Profiling : Microdialysis in rodent models quantifies extracellular dopamine levels, distinguishing DAT inhibition from allosteric modulation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.